molecular formula C14H18N4O B7507895 6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B7507895
M. Wt: 258.32 g/mol
InChI Key: MQZFBRSAJJNDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide, also known as CTMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide has been widely used in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide has been used as a tool to study the role of protein kinases in various biological processes.

Mechanism of Action

6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide is a potent inhibitor of protein kinase B (PKB), also known as Akt. PKB is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism. By inhibiting PKB, 6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide can induce apoptosis in cancer cells and reduce inflammation in neurodegenerative diseases.
Biochemical and Physiological Effects
6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of inflammation in neurodegenerative diseases, and the inhibition of angiogenesis. Additionally, 6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide has been shown to have a neuroprotective effect, protecting neurons from oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide is its specificity towards PKB, making it a valuable tool for studying the role of PKB in various biological processes. Additionally, 6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide has a long half-life, allowing for prolonged inhibition of PKB. However, one limitation of 6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for 6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide research, including the development of more potent and selective PKB inhibitors, the investigation of 6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide's potential therapeutic applications in various diseases, and the exploration of its mechanism of action in more detail. Additionally, 6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide's potential use as a tool for studying the role of PKB in various biological processes should be further explored.

Synthesis Methods

6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-cyano-3-(trifluoromethyl)pyridine with cyclopropylamine, followed by the addition of tetramethylguanidine and acetic anhydride. The resulting product can be purified through column chromatography to obtain pure 6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide.

properties

IUPAC Name

6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-8-12-10(14(19)17(2)3)7-11(9-5-6-9)15-13(12)18(4)16-8/h7,9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZFBRSAJJNDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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